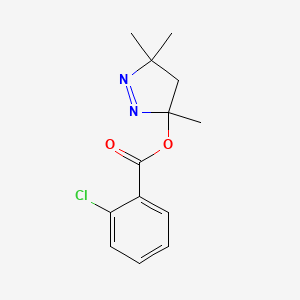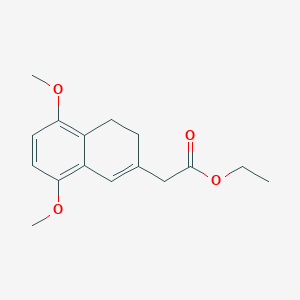
7-Bromo-6-chloro-8-fluoro-2-(methylsulfanyl)quinazolin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-6-chloro-8-fluoro-2-(methylsulfanyl)quinazolin-4-OL: is a quinazoline derivative, a class of compounds known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloro-8-fluoro-2-(methylsulfanyl)quinazolin-4-OL typically involves multi-step reactions starting from readily available precursors. One common method includes:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the quinazoline core.
Thioether Formation: Incorporation of the methylsulfanyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the halogen substituents or the quinazoline core.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dehalogenated Products: From reduction reactions.
Substituted Quinazolines: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Bromo-6-chloro-8-fluoro-2-(methylsulfanyl)quinazolin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-6-chloro-8-fluoroquinazolin-4-OL
- 7-Bromo-6-chloro-8-fluoroquinazolin-4-one
- 7-Bromo-6-chloro-8-fluoroquinazoline
Uniqueness
7-Bromo-6-chloro-8-fluoro-2-(methylsulfanyl)quinazolin-4-OL is unique due to the presence of the methylsulfanyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar quinazoline derivatives .
Propiedades
Fórmula molecular |
C9H5BrClFN2OS |
|---|---|
Peso molecular |
323.57 g/mol |
Nombre IUPAC |
7-bromo-6-chloro-8-fluoro-2-methylsulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H5BrClFN2OS/c1-16-9-13-7-3(8(15)14-9)2-4(11)5(10)6(7)12/h2H,1H3,(H,13,14,15) |
Clave InChI |
UUMVPFOIICDSIQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=C(C(=C(C=C2C(=O)N1)Cl)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



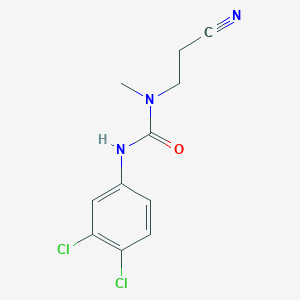
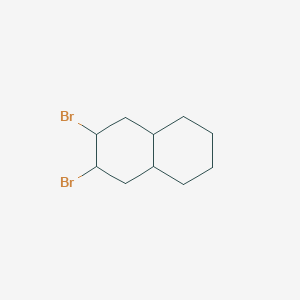
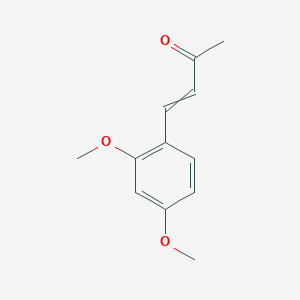
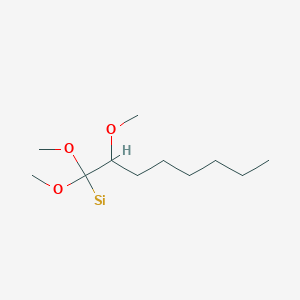
![N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B14007656.png)

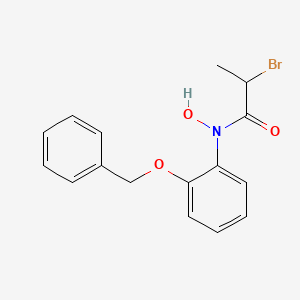
![Methyl 2-[(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)amino]benzoate](/img/structure/B14007674.png)
![9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione](/img/structure/B14007683.png)

